Computed Lipophilicity (cLogP) of CAS 952962-04-8 Distinguishes It from Mono-Methoxy and Thiophene Analogs
CAS 952962-04-8 incorporates a 3,4-dimethoxyphenyl group that increases computed lipophilicity (cLogP) compared to analogs bearing a single methoxy substituent or a thiophene ring. This affects predicted membrane permeability and non-specific protein binding. Calculated cLogP for the target compound is 3.4 (XLogP3 method, predicted via consensus model), versus a cLogP of 2.9 for the 3-methoxy analog (N-[4-(dimethylamino)phenyl]-2-[5-(3-methoxyphenyl)isoxazol-3-yl]acetamide; CAS 952986-18-4) and 2.7 for the thiophen-2-yl analog (N-(4-(dimethylamino)phenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide) . The 0.5–0.7 log unit increase places CAS 952962-04-8 in a more favorable range for blood-brain barrier penetration (predicted logBB = −0.15 vs. −0.55 for the 3-methoxy analog) while maintaining acceptable aqueous solubility (predicted logS = −4.8). These computed differences, while predictive and not experimentally confirmed for this specific compound, align with the broader observation that 3,4-dimethoxy substitution on aryl-isoxazole scaffolds enhances target binding affinity in related HSP90 inhibitor series .
| Evidence Dimension | Computed lipophilicity (cLogP) and predicted blood-brain barrier penetration (logBB) |
|---|---|
| Target Compound Data | cLogP = 3.4; predicted logBB = -0.15 (XLogP3/consensus model) |
| Comparator Or Baseline | 3-Methoxy analog (CAS 952986-18-4): cLogP = 2.9, predicted logBB = -0.55. Thiophen-2-yl analog: cLogP = 2.7, predicted logBB = -0.70. |
| Quantified Difference | ΔcLogP = +0.5 to +0.7; ΔlogBB shift toward neutrality by +0.40 to +0.55 log units |
| Conditions | Computed properties using XLogP3 consensus model; no experimental logP or logBB data available for these specific compounds. |
Why This Matters
Higher cLogP within the optimal range (2–4) and improved predicted logBB may translate into superior cell permeability and CNS exposure potential, making CAS 952962-04-8 a preferred starting point for programs targeting intracellular or CNS-resident proteins over the more polar mono-methoxy or thiophene analogs.
- [1] SwissADME predicted physicochemical properties for CAS 952962-04-8, CAS 952986-18-4, and N-(4-(dimethylamino)phenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide. Swiss Institute of Bioinformatics. Accessed via http://www.swissadme.ch/ on 2026-05-09. View Source
- [2] Trivedi J, Parveen A, Rozy F, Mitra A, Bal C, Mitra D, Sharon A. Discovery of 2-isoxazol-3-yl-acetamide analogues as heat shock protein 90 (HSP90) inhibitors with significant anti-HIV activity. European Journal of Medicinal Chemistry. 2019;183:111699. DOI: 10.1016/j.ejmech.2019.111699. View Source
